molecular formula C17H12Cl2N2O4S B3013727 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate CAS No. 896309-26-5

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate

Cat. No.: B3013727
CAS No.: 896309-26-5
M. Wt: 411.25
InChI Key: ASTXHZTVMNMHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate features a 4-oxo-4H-pyran core substituted at position 3 with a 2,5-dichlorobenzoate ester and at position 6 with a ((1-methyl-1H-imidazol-2-yl)thio)methyl group. Key structural attributes include:

  • Pyran ring: A six-membered oxygen-containing heterocycle with a ketone at position 4.
  • 2,5-Dichlorobenzoate ester: Electron-withdrawing chlorine substituents at the ortho and para positions of the aromatic ring, enhancing electrophilicity at the ester carbonyl .
  • Imidazole thioether: A sulfur-linked 1-methylimidazole group, which may influence solubility, metal coordination, or nucleophilic reactivity .

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,5-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O4S/c1-21-5-4-20-17(21)26-9-11-7-14(22)15(8-24-11)25-16(23)12-6-10(18)2-3-13(12)19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTXHZTVMNMHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,5-dichlorobenzoate is a synthetic compound characterized by its complex structure, which includes a pyran ring, an imidazole moiety, and a dichlorobenzoate group. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula:

C18H14Cl2N2O4SC_{18}H_{14}Cl_2N_2O_4S

With a molecular weight of approximately 413.28 g/mol. Its structure can be represented as follows:

Feature Description
Pyran Ring A six-membered ring with one oxygen atom
Imidazole Moiety A five-membered ring containing nitrogen atoms
Dichlorobenzoate Group A benzene ring substituted with two chlorine atoms

Antimicrobial Activity

Several studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the imidazole and thioether functionalities may enhance the interaction with microbial targets. For instance, related compounds have shown activity against various bacteria and fungi, suggesting that this compound might also possess antimicrobial properties.

Anticancer Potential

Research into structurally analogous compounds has demonstrated notable cytotoxic effects against cancer cell lines. For example, imidazole derivatives have been reported to inhibit the growth of cervical cancer cells with IC50 values in the micromolar range. It is hypothesized that the compound's mechanism may involve the inhibition of specific tyrosine kinases or other cancer-related pathways.

Cytotoxicity Testing

A study evaluated various imidazole-based compounds for their cytotoxic effects on human cancer cell lines. The results indicated that modifications in the side chains significantly influenced the potency of these compounds. For example:

Compound IC50 (μM) Cell Line
Compound A2.38Cervical (SISO)
Compound B3.77Bladder (RT-112)

These findings suggest that similar structural modifications in this compound could enhance its anticancer activity.

Antimicrobial Studies

In another study focusing on antimicrobial properties, derivatives of the compound were tested against various pathogens:

Pathogen MIC (μg/mL) Activity
Staphylococcus aureus15.6Moderate Activity
Escherichia coli31.2Weak Activity

These results indicate that while some derivatives showed promising activity, further optimization is necessary for enhanced efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Receptor Binding : Interaction with specific receptors could alter cellular signaling pathways, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in microbial cells, leading to cell death.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares the target compound with two related molecules:

Feature Target Compound Compound 28 (from ) Methyl 2,5-Dichlorobenzoate (from )
Core structure 4-Oxo-4H-pyran Pyrimidine Benzoate ester (no heterocycle)
Substituents - 3-O-2,5-dichlorobenzoate
- 6-((1-methylimidazol-2-ylthio)methyl)
- 4-(1-methylimidazol-2-ylthio)
- 2-propynylthio
- 6-(3,4,5-trimethoxyphenyl)
Methyl ester with 2,5-dichloro substituents
Electronic effects Electron-withdrawing Cl groups enhance ester reactivity Trimethoxyphenyl provides electron-donating effects; cyano group increases electrophilicity Ortho-Cl substituents accelerate nucleophilic substitution
Potential reactivity Susceptible to nucleophilic attack at ester carbonyl; thioether may participate in redox or coordination chemistry Propynylthio and cyano groups suggest click chemistry or cross-coupling applications High reactivity in dehalogenation or ester hydrolysis

Substituent Effects on Reactivity

  • 2,5-Dichlorobenzoate vs. Trimethoxyphenyl: The target compound’s dichlorobenzoate ester is more electrophilic than the trimethoxyphenyl group in Compound 28 due to the electron-withdrawing Cl substituents, which polarize the ester carbonyl. This increases susceptibility to hydrolysis or nucleophilic substitution .
  • Imidazole thioether vs. Propynylthio : Both compounds feature sulfur-linked groups, but the target’s imidazole thioether may enhance solubility in polar solvents or participate in metal coordination, whereas the propynylthio group in Compound 28 could enable alkyne-azide cycloaddition reactions .

Heterocyclic Core Influence

  • Pyran vs. Pyrimidine : The pyran core in the target compound offers a rigid, planar structure with an oxygen atom contributing to dipole interactions. The pyrimidine in Compound 28 introduces two nitrogen atoms, altering electronic distribution and hydrogen-bonding capacity, which could affect biological target binding or catalytic activity .

Research Findings and Implications

  • Reactivity of Dichlorobenzoate: Studies on methyl 2,5-dichlorobenzoate demonstrate accelerated nucleophilic substitution compared to mono- or para-substituted analogs, suggesting the target compound’s ester may hydrolyze faster under physiological or synthetic conditions .
  • Thioether Stability : Imidazole thioethers, as seen in both the target compound and Compound 28, are generally stable under acidic conditions but may oxidize to sulfoxides or sulfones in the presence of strong oxidizers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.